molecular formula C8H17ClN2OS B1373041 N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251923-51-9

N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No.: B1373041
CAS No.: 1251923-51-9
M. Wt: 224.75 g/mol
InChI Key: LRNHQPAMENMVEG-UHFFFAOYSA-N
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Description

N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2OS and a molecular weight of 224.75 g/mol . It is a thiazolidine derivative, which is a class of heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of tert-butylamine with a thiazolidine-4-carboxylic acid derivative. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride include:

Uniqueness

This compound is unique due to its specific tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, as it can provide different reactivity and interactions compared to its analogs .

Properties

IUPAC Name

N-tert-butyl-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.ClH/c1-8(2,3)10-7(11)6-4-12-5-9-6;/h6,9H,4-5H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNHQPAMENMVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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